O-Phenolsulfonic acid
Overview
Description
O-Phenolsulfonic acid, also known as 2-Hydroxybenzenesulfonic acid, is an organic compound with the molecular formula C6H6O4S. It is a strong acid that reacts exothermically with chemical bases to form salts. This compound is commonly used as a laboratory reagent, in water analysis, and in the manufacture of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Phenolsulfonic acid can be synthesized by sulfonation of phenol using sulfuric acid. The reaction typically involves heating phenol with concentrated sulfuric acid, resulting in the formation of this compound. The reaction conditions include maintaining a temperature range of 90 to 120°C .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of phenol with sulfur trioxide. This method is widely used due to its efficiency and scalability. The reaction is an example of electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile and phenol as the nucleophile .
Chemical Reactions Analysis
Types of Reactions
O-Phenolsulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Substitution: It participates in electrophilic aromatic substitution reactions.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Sulfur trioxide and chlorosulfonic acid are commonly used reagents.
Esterification: Alcohols and acid catalysts are used under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Substitution: Various substituted phenolsulfonic acids.
Esterification: Esters of phenolsulfonic acid.
Scientific Research Applications
O-Phenolsulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: Applied in the manufacture of dyes, resins, and as a component in electroplating solutions.
Mechanism of Action
The mechanism of action of O-Phenolsulfonic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in various chemical reactions. It can also form stable complexes with metal ions, enhancing its utility in electroplating and other industrial processes .
Comparison with Similar Compounds
Similar Compounds
P-Toluenesulfonic acid: Another strong sulfonic acid used as a catalyst in organic synthesis.
Methanesulfonic acid: Known for its strong acidity and use in electroplating and as a catalyst.
Benzenesulfonic acid: Similar in structure but lacks the hydroxyl group present in O-Phenolsulfonic acid
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfonic acid group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its counterparts .
Properties
IUPAC Name |
2-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJSGIJJZZUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274036 | |
Record name | o-Phenolsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonic acid, hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
609-46-1, 1333-39-7 | |
Record name | 2-Hydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenolsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol-2-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Phenolsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-hydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-PHENOLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YY4Y390MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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